molecular formula C22H13BrN2O6 B3735243 2-(5-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid

2-(5-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid

Cat. No. B3735243
M. Wt: 481.3 g/mol
InChI Key: QDHLCDKOLUXOGD-GZTJUZNOSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including a bromophenyl group, a pyrimidinylidene group, a furyl group, and a benzoic acid group . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The bromophenyl and furyl groups are aromatic, suggesting the potential for pi-pi interactions. The pyrimidinylidene group contains multiple carbonyl groups, which could participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromophenyl group could increase its molecular weight and potentially its boiling point . The multiple carbonyl groups in the pyrimidinylidene group could increase its polarity .

properties

IUPAC Name

2-[5-[(E)-[1-(4-bromophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]furan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13BrN2O6/c23-12-5-7-13(8-6-12)25-20(27)17(19(26)24-22(25)30)11-14-9-10-18(31-14)15-3-1-2-4-16(15)21(28)29/h1-11H,(H,28,29)(H,24,26,30)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHLCDKOLUXOGD-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-{[(5E)-1-(4-Bromophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}furan-2-YL)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid
Reactant of Route 2
2-(5-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid
Reactant of Route 3
2-(5-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
2-(5-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
2-(5-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid
Reactant of Route 6
2-(5-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid

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